molecular formula C16H16BrNOS B2621772 N-(3-bromobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252917-41-1

N-(3-bromobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2621772
CAS RN: 1252917-41-1
M. Wt: 350.27
InChI Key: JETQWASANLFTIT-UHFFFAOYSA-N
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Description

The compound “N-(3-bromobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure) containing both carbon and sulfur atoms. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds. The molecule also contains a bromobenzyl group, which is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiophene ring, the introduction of the bromobenzyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The benzothiophene ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. This often results in increased stability for the molecule. The bromine atom in the bromobenzyl group is a heavy atom that could potentially be involved in halogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromobenzyl group is a good leaving group, suggesting that this part of the molecule could undergo nucleophilic substitution reactions. The carboxamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen. The carboxamide group could allow for hydrogen bonding, potentially increasing the compound’s solubility in polar solvents .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-13-6-3-4-11(8-13)10-18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETQWASANLFTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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